Methyl 2-chloronicotinate
Overview
Description
Methyl 2-chloronicotinate is a chemical compound with the molecular formula C7H6ClNO2. It has an average mass of 171.581 Da and a monoisotopic mass of 171.008713 Da .
Synthesis Analysis
This compound can be synthesized by adding 15.76g (0.1 µM) 2-chloro-3-picolinic acid to 100 ml methanol under an ice bath, followed by the addition of 17.85g (0.15 µM) thionyl chloride. The mixture is then stirred and heated to reflux for 8 hours. The reaction is tracked using thin layer chromatography until the raw materials point disappears .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The compound has a molar refractivity of 41.0±0.3 cm³ and a polarizability of 16.3±0.5 10^-24 cm³ .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm³, a boiling point of 238.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.5±3.0 kJ/mol and a flash point of 97.9±21.8 °C .
Scientific Research Applications
Methyl 2-chloronicotinate is used in the synthesis of 2-aminonicotinic acids, which can be prepared by reacting 2-chloronicotinic acid with amines under microwave irradiation (Quevedo, Bavetsias, & McDonald, 2009).
It acts as a precursor in the synthesis of pesticides and medicines. A study on Rhodococcus erythropolis ZJB-09149 highlighted its role in converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid (Jin, Li, Liu, Zheng, & Shen, 2011).
An interesting application was found in the pharmaceutical sector, where an anomalous Ullman reaction with 2-chloronicotinic acid produced isonixine, a compound with potential analgesic-anti-inflammatory properties (Cadena, Canicio, Mitjavila, & Stampa, 1977).
In agriculture, it has been used in the study of pesticide drift, specifically chlorpyrifos-methyl, in citrus orchards (Padovani & Capri, 2005).
There has been research on biocatalytic hydrolysis using superior AS family amidase for enzymatic production of 2-chloronicotinic acid (Zheng, Jin, Wu, Tang, Jin, & Zheng, 2018).
Its degradation has been studied, for instance, in the degradation of methyl parathion using hydrodynamic cavitation (Patil & Gogate, 2012).
A study on the structure-based engineering of amidase from Pantoea sp. for efficient 2-chloronicotinic acid biosynthesis was also conducted (Tang, Jin, Wu, Jin, Zheng, & Zheng, 2018).
Mechanism of Action
Target of Action
Methyl 2-chloronicotinate is a derivative of Methyl nicotinate . Methyl nicotinate is known to act as a rubefacient , which means it causes dilation of the capillaries and an increase in blood circulation . The primary targets of Methyl nicotinate are the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
The mode of action of Methyl nicotinate involves peripheral vasodilation . It is thought that Methyl nicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This results in enhanced local blood flow at the site of application .
Biochemical Pathways
It is known that methyl nicotinate, a related compound, affects the prostaglandin d2 pathway .
Pharmacokinetics
It is known that methyl nicotinate has high gastrointestinal absorption and is a bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.82 (iLOGP), 1.67 (XLOGP3), 1.52 (WLOGP), 0.93 (MLOGP), and 1.83 (SILICOS-IT), with a consensus Log Po/w of 1.56 .
Result of Action
The result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is due to the increased blood flow and subsequent warming effect caused by the dilation of peripheral blood capillaries .
Safety and Hazards
Methyl 2-chloronicotinate should be handled with care. Avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, DO NOT eat, drink or smoke. Keep containers securely sealed when not in use .
Biochemical Analysis
Biochemical Properties
Methyl 2-chloronicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where this compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in inflammatory responses, thereby altering the cell’s response to external stimuli . Additionally, it can impact cellular metabolism by inhibiting key enzymes, leading to altered metabolic states.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules. It primarily acts as an enzyme inhibitor, where it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to changes in gene expression, as the metabolic pathways are altered, and the cell adapts to the new metabolic state . Additionally, this compound can interact with transcription factors, further influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to this compound has been shown to have lasting effects on cellular function, including sustained changes in gene expression and metabolic states . These effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and other adverse effects in animal models . Threshold effects are also observed, where a certain dosage is required to elicit a noticeable biochemical or physiological response.
Properties
IUPAC Name |
methyl 2-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAJZBZLONIBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193161 | |
Record name | Methyl 2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40134-18-7 | |
Record name | 3-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40134-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-chloronicotinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040134187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2-chloronicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-chloronicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 2-chloronicotinate in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of a chlorine atom and a methyl ester group, both susceptible to various chemical transformations. For instance, it acts as a key starting material in synthesizing benzo[g]quinolines (1-azaanthracenes) []. The chlorine atom can be readily substituted by nucleophiles, while the ester group allows for further functionalization or can be transformed into other functional groups.
Q2: How has computational chemistry been employed to study this compound?
A2: Density Functional Theory (DFT) calculations, specifically using the B3LYP method and 6-311++G (d, p) basis set, have been instrumental in understanding the structural and electronic properties of this compound []. These calculations provide valuable insights into its geometry, vibrational frequencies, HOMO-LUMO energies, and molecular interactions, such as dimer formation. Additionally, computational studies have also explored its NMR chemical shielding anisotropy (CSA) parameters [].
Q3: Can you elaborate on the spectroscopic characterization of this compound?
A3: this compound has been characterized using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy []. These techniques provide information about the vibrational modes of the molecule, which can be correlated to its structure and bonding. The experimental spectra are often compared with theoretical spectra obtained from computational studies to confirm the accuracy of the calculations and gain a deeper understanding of the vibrational behavior of the molecule.
Q4: Are there any studies investigating the biological activity of compounds derived from this compound?
A4: Yes, research has explored the antimicrobial and anti-inflammatory activities of novel isoxazolyl pyrido[2,3-d]pyrimidine derivatives synthesized from this compound []. These studies highlight the potential of using this compound as a scaffold for developing new therapeutic agents. Additionally, other derivatives, like dipyrido[1,2-a:4',3'-d]pyrimidin-11-one and dipyrido[1,2-a:3',4'-d]pyrimidin-5-one, synthesized from this compound have shown promising bactericidal activity against Pseudomonas aeroginosa [].
Q5: What synthetic routes utilize this compound for preparing pharmaceutically relevant compounds?
A5: this compound serves as a starting material in a novel synthetic route for producing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the synthesis of riociguat []. Riociguat is a medication used to treat pulmonary hypertension. This highlights the application of this compound in medicinal chemistry for developing important pharmaceutical compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.